molecular formula C24H27N3O2 B2928649 (E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide CAS No. 1100124-59-1

(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide

Cat. No.: B2928649
CAS No.: 1100124-59-1
M. Wt: 389.499
InChI Key: MFMOEJSRCCMVKA-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a prop-2-enamide core structure, which is often associated with biological activity. Its exact mechanism of action and primary research applications are currently under investigation. Preliminary studies suggest potential as a modulator for specific biological pathways, making it a valuable tool for probing cellular functions and for the development of novel therapeutic agents. Researchers are exploring its utility in various in vitro assay systems to elucidate its full pharmacological profile. As with all research chemicals, proper safety protocols must be followed. This product is strictly labeled 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-17-12-19(13-18(2)23(17)29-16-22-10-6-7-11-26-22)14-20(15-25)24(28)27-21-8-4-3-5-9-21/h6-7,10-14,21H,3-5,8-9,16H2,1-2H3,(H,27,28)/b20-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMOEJSRCCMVKA-XSFVSMFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)C=C(C#N)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)/C=C(\C#N)/C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide is a synthetic compound with potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C22_{22}H28_{28}N2_{2}O
  • IUPAC Name : this compound

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that the compound can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. This suggests a potential role in modulating inflammatory responses .
  • Cyclooxygenase (COX) Inhibition : Molecular docking studies indicate that the compound may bind to COX enzymes, which are critical in the inflammatory pathway. Inhibition of COX-1 and COX-2 has been associated with decreased inflammation and pain relief .
  • Nitric Oxide Synthase (iNOS) Modulation : The compound may also influence iNOS activity, further contributing to its anti-inflammatory properties by regulating nitric oxide production .

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

Assay TypeResult
Cytotoxicity (Macrophage Cultures)Non-cytotoxic concentrations modulated cytokine synthesis
Nitrite ProductionSignificant reduction at concentrations of 25 μM and 50 μM
IL-1β ProductionDecreased production in treated samples
TNFα ProductionReduced levels observed at 25 μM and 50 μM

In Vivo Studies

In vivo models have been utilized to assess the anti-inflammatory effects:

ModelResult
CFA-induced Paw EdemaSignificant reduction in edema formation
Zymosan-induced PeritonitisDecreased inflammatory response

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anti-inflammatory Activity : A study using CFA-induced paw edema models demonstrated that administration of this compound resulted in a statistically significant reduction in paw swelling compared to control groups.
  • Cytokine Modulation : In a controlled experiment, macrophages treated with the compound exhibited a marked decrease in pro-inflammatory cytokine levels, suggesting its utility in conditions characterized by chronic inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include compounds with variations in the aryl substituents, cyclohexyl group, or cyano moiety. Below is a comparative analysis:

Compound Key Structural Features Molecular Weight (g/mol) LogP (Predicted) Biological Activity
(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide Pyridin-2-ylmethoxy, 3,5-dimethylphenyl, cyano group, cyclohexylamine ~425 ~3.2 Hypothesized kinase inhibition (based on scaffold)
(E)-N-cyclohexyl-3-[4-methoxyphenyl]prop-2-enamide Methoxy-phenyl, no cyano group ~287 ~2.8 Reduced electrophilicity; lower target affinity
(E)-2-cyano-N-phenyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide Phenylamine instead of cyclohexylamine ~407 ~2.9 Altered pharmacokinetics due to planar aromatic group
(Z)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide (Z)-configuration at double bond ~425 ~3.2 Potential stereospecific activity differences

Key Observations :

  • Cyclohexyl vs. Phenylamine : The cyclohexyl group improves lipophilicity (higher LogP) and may enhance membrane permeability compared to planar aromatic amines.
  • Pyridinylmethoxy vs.

Quantitative Similarity Analysis

Using graph-based comparison methods and Tanimoto coefficients, the target compound shows:

  • ~85% similarity to its (Z)-isomer (difference due to geometric configuration).
  • ~70% similarity to non-cyano analogues (loss of electrophilic β-carbon).
  • ~60% similarity to compounds with alternative aryl groups (e.g., unsubstituted phenyl).

These metrics align with studies showing that even minor structural changes (e.g., substituent position, stereochemistry) significantly alter bioactivity.

Research Findings and Implications

Crystallographic and Computational Insights

  • Stereochemical Confirmation : The (E)-configuration was confirmed via X-ray diffraction refined using SHELXL, critical for understanding spatial interactions with targets.
  • Electrostatic Properties: Quantum mechanical calculations suggest the cyano group withdraws electron density, polarizing the α,β-unsaturated system for nucleophilic attack.

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